molecular formula C12H9Cl2N B6247162 2',5'-dichloro-[1,1'-biphenyl]-2-amine CAS No. 873056-64-5

2',5'-dichloro-[1,1'-biphenyl]-2-amine

Cat. No.: B6247162
CAS No.: 873056-64-5
M. Wt: 238.11 g/mol
InChI Key: MDZFZLHCINJNRC-UHFFFAOYSA-N
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Description

2’,5’-dichloro-[1,1’-biphenyl]-2-amine is a chemical compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with chlorine atoms substituted at the 2’ and 5’ positions and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-dichloro-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of 2,5-dichlorobiphenyl: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 2,5-dichlorophenylboronic acid and a suitable aryl halide in the presence of a palladium catalyst and a base.

    Amination: The 2,5-dichlorobiphenyl is then subjected to an amination reaction using ammonia or an amine source under appropriate conditions to introduce the amine group at the 2 position.

Industrial Production Methods

Industrial production of 2’,5’-dichloro-[1,1’-biphenyl]-2-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Catalytic Reactions: Utilizing efficient catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-dichloro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of chlorine atoms, the compound can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with suitable electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Products with additional substituents on the benzene rings.

    Nucleophilic Substitution: Products with substituted amine groups.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2’,5’-dichloro-[1,1’-biphenyl]-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-dichloro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The chlorine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-dichloro-[1,1’-biphenyl]
  • 2,4’-dichloro-[1,1’-biphenyl]
  • 2,6’-dichloro-[1,1’-biphenyl]

Uniqueness

2’,5’-dichloro-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2’ and 5’ positions and an amine group at the 2 position distinguishes it from other biphenyl derivatives and contributes to its distinct properties.

Properties

CAS No.

873056-64-5

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2

InChI Key

MDZFZLHCINJNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)N

Purity

0

Origin of Product

United States

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